1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This compound is characterized by a benzyl group attached to the nitrogen atom of the pyridine ring, along with a carbonyl and carboxylic acid functional group. Its chemical structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound is classified under the Chemical Abstracts Service (CAS) number 4332-79-0 and has been documented in various databases such as PubChem with ID 2764224. It is primarily synthesized for research and industrial purposes, particularly in the field of organic chemistry and drug development.
The synthesis of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves a hydrothermal reaction process. A notable method includes the reaction of 2-chloro-5-trifluoromethylpyridine with water in a sealed hydrothermal reaction kettle at temperatures ranging from 100 to 180 degrees Celsius for 24 to 72 hours. This method yields high purity crystals with minimal defects and high stability, making it an environmentally friendly option due to the use of water as a solvent .
The reaction conditions are critical for achieving optimal yields. The parameters include:
The molecular formula for 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is C₁₃H₁₁NO₃. The structure features:
The unit cell parameters for the synthesized crystals indicate high stability:
These parameters suggest a well-defined crystalline structure with low thermal stress and minimal internal defects .
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and amides:
The reactivity of this compound can be attributed to its functional groups:
The mechanism of action for compounds like 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The presence of the benzyl group may facilitate hydrophobic interactions, enhancing binding affinity to target proteins involved in various biological pathways.
1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically appears as white crystalline solids.
Key chemical properties include:
This compound holds significant promise in scientific research, particularly in medicinal chemistry. Its potential applications include:
The systematic name 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid precisely defines this molecule according to IUPAC conventions: the parent heterocycle is a pyridine ring where position 1 carries a benzyl substituent (C₆H₅CH₂-), position 6 features an oxo group (=O), and position 3 bears a carboxylic acid functionality (-COOH). The "1,6-dihydro" designation indicates the reduced state between nitrogen and the carbonyl-bearing carbon. This compound is alternatively described as 1-benzyl-6-oxopyridine-3-carboxylic acid in simplified nomenclature, though this form omits the explicit saturation notation [3] [7] [10].
Structurally, the molecule features a conjugated system where the carboxylic acid at C3 and the carbonyl at C6 create an electron-deficient domain amenable to nucleophilic attack, while the benzyl group introduces steric bulk and lipophilic character. The crystalline solid displays a melting point of 205-207°C and exhibits moderate lipophilicity (predicted LogP = 1.1-1.59), properties influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen [5] [7]. This bonding creates a pseudo-cyclic structure that enhances stability and influences reactivity. The molecular weight is 229.23 g/mol with a density of 1.355 g/cm³ [5] [7]. Key identifiers include CAS Registry Numbers 4332-79-0 (pyridine version) and 171673-00-0 (pyridazine analog), with distinct PubChem CIDs (2764224 and 2026545, respectively) [2] [3] [5].
Nomenclature Type | Representative Name | Identifier/Linkage |
---|---|---|
Systematic IUPAC Name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Canonical SMILES: C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O [7] [10] |
Alternative Name | 1-Benzyl-6-oxopyridine-3-carboxylic acid | InChIKey: LDTBMEOGSQFGDK-UHFFFAOYSA-N [5] [7] |
CAS Registry Number | 4332-79-0 (Pyridine) / 171673-00-0 (Pyridazine analog) | PubChem CID: 2764224 (Pyridine) / 2026545 (Pyridazine) [2] [3] [5] |
Molecular Formula | C₁₃H₁₁NO₃ | Exact Mass: 229.0739 g/mol [5] [9] |
The pyridinone ring displays tautomerism between 6-oxo-1,6-dihydropyridine (lactam) and 6-hydroxypyridine (lactim) forms, though spectroscopic and crystallographic analyses confirm the lactam tautomer predominates in solid and solution states. This preference establishes a secondary amine capable of hydrogen bond donation and a carbonyl group serving as a hydrogen bond acceptor – electronic features critically exploited in drug-receptor interactions. XLogP3 values (1.1) indicate balanced lipophilicity suitable for penetrating biological membranes while retaining water solubility through ionization of the carboxylic acid (pKa ≈ 3.83) under physiological conditions [5] [9].
First synthesized in the late 20th century through nucleophilic displacement reactions, 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid emerged as part of broader explorations into N-alkylated dihydropyridinones. Early routes involved potassium hydroxide-mediated O-alkylation of 6-hydroxy-nicotinic acid derivatives followed by Dimroth rearrangement or direct N-benzylation using benzyl bromide under refluxing methanol [5]. The compound transitioned from academic curiosity to commercially available building block by the early 2000s, evidenced by catalog listings from specialty chemical suppliers like Apollo Scientific (Catalog Number OR33072) and TRC [4] [5].
Manufacturing scale-up necessitated optimization of benzylation regioselectivity and purification protocols to achieve >95% purity, now routinely verified by HPLC and NMR [5] [9]. Current Good Manufacturing Practice (cGMP) production remains limited, reflecting its primary use in preclinical discovery rather than therapeutic manufacturing. The compound's commercial evolution mirrors advances in heterocyclic chemistry automation; vendors now offer global shipping from stock locations in the US, UK, Germany, India, and China, with packaging ranging from milligram quantities for initial screening to kilogram-scale for lead optimization campaigns [3] [4] [9].
Supplier | Catalog Number | Purity | Packaging | Pricing (Approximate) |
---|---|---|---|---|
Apollo Scientific | OR33072 | 95% | 500mg, 1g, 5g | £117 (500mg), £185 (1g), £555 (5g) [4] |
Matrix Scientific | N/A | >95% | 500mg, 1g, 5g | $83 (500mg), $128 (1g), $465 (5g) [5] |
CymitQuimica | 3D-EAA33279 | Min. 95% | 2500mg | €538 (2500mg) [9] |
American Custom Chemicals | N/A | 95.00% | 1g, 5g, 10g | $722.80 (1g), $1115.96 (5g), $1585.35 (10g) [5] |
Research interest intensified following reports of its utility in synthesizing kinase inhibitors around 2010, establishing it as a privileged scaffold in medicinal chemistry. The European Chemical Agency's (ECHA) registration (EC Number 224-376-6) and inclusion in chemical inventories (WDK: Q82166565) facilitated regulatory compliance for drug development applications [5] [7]. Storage recommendations evolved from ambient conditions to specialized protocols (inert atmosphere, 2-8°C) ensuring long-term stability of the enolizable pyridinone system [1] [3].
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid functions as a strategic synthon in drug discovery due to three modifiable sites: the carboxylic acid (enabling amidation/esterification), the pyridinone carbonyl (participating in condensations), and the benzyl group (undergoing electrophilic substitution). This versatility facilitates rapid generation of structurally diverse libraries targeting various biological pathways. The compound's significance is demonstrated by its application across multiple therapeutic domains:
Peptidomimetics: The carboxylic acid group condenses with amino acid esters to create novel protease-resistant peptide backbones. Nuclear magnetic resonance (NMR) studies reveal restricted rotation around the C3-N bond that enforces β-turn conformations mimicking natural peptide secondary structures [5].
Table 3: Key Physicochemical Properties Influencing Bioactivity
Property | Value | Biological Relevance |
---|---|---|
Melting Point | 205-207°C | Indicates crystalline stability suitable for formulation [5] [7] |
pKa (Predicted) | 3.83 ± 0.50 | Facilitates ionization at physiological pH for target engagement and solubility [5] |
LogP (XLogP3) | 1.1 | Balances membrane permeability and aqueous solubility [5] |
Hydrogen Bond Donors/Acceptors | 1 donor / 3 acceptors | Enables specific interactions with biological targets (PSA = 59.3 Ų) [5] |
Rotatable Bonds | 3 | Influences conformational flexibility and entropic binding penalties [5] |
The compound's synthetic flexibility is exemplified in parallel synthesis routes: Mitsunobu reactions at O6 generate ether prodrugs; palladium-catalyzed cross-coupling at C4 installs aryl pharmacophores; and benzyl hydrogen replacement with trifluoromethyl groups enhances metabolic stability [5] [9]. Structure-property relationship analyses reveal that N1-benzyl substitution optimizes blood-brain barrier penetration for CNS targets compared to smaller alkyl chains, while larger substituents like 4-tert-butylbenzyl (as in CID 29541630) improve potency against extracellular targets through enhanced hydrophobic interactions [8] [9]. These attributes collectively establish 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an indispensable intermediate in contemporary bioactive molecule design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1